molecular formula C12H11NO4 B11575857 methyl (2Z)-2-(6-methyl-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate

methyl (2Z)-2-(6-methyl-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate

Cat. No.: B11575857
M. Wt: 233.22 g/mol
InChI Key: BQNDINDPXYNXTK-TWGQIWQCSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name This compound is derived from its structural components:

  • A benzoxazine core (a bicyclic system combining benzene and oxazine rings).
  • A methyl substituent at position 6 of the benzoxazine ring.
  • A 2-oxo group at position 2 of the benzoxazine ring.
  • An (E)-configured exocyclic double bond between the benzoxazine ring and the acetate group.

The molecular formula is C₁₂H₁₁NO₄ , with a molecular weight of 233.22 g/mol . The Z-configuration of the double bond (indicated by the "(2Z)" prefix) specifies the spatial arrangement of substituents around the C2 position, which influences the compound’s electronic properties and reactivity.

The structural representation (Figure 1) highlights:

  • The fused benzene and oxazine rings.
  • The methyl ester group (-COOCH₃) attached via the exocyclic double bond.
  • The keto group (=O) at position 2 of the benzoxazine ring.
**Figure 1**: Simplified structural diagram of this compound.  
      O  
      ||  
O=C--C(OMe)=CH-C6H3(Me)-N  
      |  
      O  

Key Functional Groups and Electronic Configuration Analysis

The compound’s reactivity and physicochemical properties are governed by four critical functional groups:

  • Benzoxazine Ring : The fused heterocyclic system provides aromatic stability while the oxygen and nitrogen atoms introduce polarity. The oxazine ring’s lone pairs participate in conjugation with the benzene π-system, creating an electron-deficient region at the 3-ylidene position .
  • 2-Oxo Group : The ketone at position 2 stabilizes the conjugated system through resonance, enhancing electrophilicity at the adjacent carbon atoms. This group also facilitates hydrogen bonding with biological targets .
  • Methyl Substituent : The 6-methyl group induces steric effects and modulates electron density via inductive effects, slightly increasing the ring’s hydrophobicity .
  • Methyl Ester : The ester group (-COOCH₃) contributes to the molecule’s solubility in organic solvents and serves as a leaving group in nucleophilic substitution reactions .

Electronic configuration analysis reveals:

  • The conjugated π-system spans the benzoxazine ring, exocyclic double bond, and ester group, creating a planar region that enhances stability.
  • The electron-withdrawing oxo and ester groups polarize the exocyclic double bond, making the α-carbon electrophilic .

Comparative Structural Analysis with Related Benzoxazine Derivatives

The structural uniqueness of this compound becomes evident when compared to analogous derivatives (Table 1):

Table 1 : Structural and functional comparisons with related benzoxazine compounds.

Compound Name Molecular Formula Key Structural Differences Impact on Reactivity
Methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate C₁₁H₈ClNO₄ Chlorine substituent at position 6 Increased electrophilicity due to -I effect of Cl
6-Methoxybenzoxazinone C₉H₉NO₃ Methoxy group at position 6 Enhanced electron density via +M effect of OMe
Casimiroin C₁₂H₁₁NO₄ Fused dioxolane ring instead of oxazine Altered hydrogen-bonding capacity

Notable trends include:

  • Halogen substituents (e.g., chlorine) increase electrophilicity but reduce solubility in polar solvents .
  • Methoxy groups enhance resonance stabilization but may sterically hinder reactions at position 6 .
  • Fused ring systems (e.g., dioxolane in casimiroin) modify binding interactions with biological targets compared to the parent benzoxazine scaffold .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl (2Z)-2-(6-methyl-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate

InChI

InChI=1S/C12H11NO4/c1-7-3-4-10-8(5-7)13-9(12(15)17-10)6-11(14)16-2/h3-6,13H,1-2H3/b9-6-

InChI Key

BQNDINDPXYNXTK-TWGQIWQCSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=O)/C(=C/C(=O)OC)/N2

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=CC(=O)OC)N2

Origin of Product

United States

Biological Activity

Methyl (2Z)-2-(6-methyl-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzoxazinones, characterized by a unique bicyclic structure that includes both an oxazine and a benzene ring. Its molecular formula is C11H11N1O3C_{11}H_{11}N_{1}O_{3} with a molecular weight of approximately 219.21 g/mol. The structure features a methoxy group and a carbonyl group, which are pivotal in its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies suggest that derivatives of benzoxazinones can possess antimicrobial effects, particularly against Gram-positive bacteria. The structure–activity relationship (SAR) indicates that modifications in the benzoxazine framework can enhance antibacterial potency .
  • Anticancer Activity : The compound has shown potential as an anticancer agent. Certain benzoxazine derivatives have been documented to selectively induce cytotoxicity in cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Some studies highlight the compound's ability to inhibit cyclooxygenase enzymes, leading to reduced inflammatory responses and platelet aggregation .
  • Modulation of Cellular Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Research Findings

Several case studies and experimental findings have been documented regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntibacterialBacillus subtilisModerate inhibition
AntifungalCandida albicansSelective antifungal activity
AnticancerVarious cancer cell linesInduced apoptosis in cancer cells
Anti-inflammatoryPlatelet aggregationInhibition via cyclooxygenase pathway

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzoxazine derivatives, including this compound. Results indicated selective activity against certain Gram-positive bacteria with minimal toxicity to human cells .
  • Cytotoxicity in Cancer Cells : Research focusing on the cytotoxic effects revealed that the compound exhibited significant activity against breast cancer cell lines (e.g., MCF-7), demonstrating potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Methyl (2Z)-(6-Chloro-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate

  • Structural Differences : Replaces the 6-methyl group with a chlorine atom.
  • Molecular Formula: C₁₁H₈ClNO₄ (vs. C₁₂H₁₁NO₄ for the methyl-substituted compound).
  • Impact of Substituent :
    • Chlorine’s electronegativity increases electron-withdrawing effects, reducing electron density on the benzoxazine ring compared to the methyl group.
    • Higher molecular weight (253.64 g/mol vs. ~237.22 g/mol estimated for the methyl analog) due to chlorine’s atomic mass.
  • Synthesis & Reactivity : Likely synthesized via similar condensation pathways, but chloro-substituted precursors may require harsher conditions due to lower reactivity of chlorinated intermediates .

6-Methoxy-2-(Thiophen-2-yl)-1,4-benzoxathiine

  • Core Structure : Contains a sulfur atom in the benzoxathiine ring instead of oxygen.
  • Substituents : Methoxy group at position 6 and a thiophene moiety at position 2.
  • Synthesis : Utilizes sodium hydride in DMF for deprotonation, a method common in heterocyclic chemistry but distinct from esterification steps in benzoxazine derivatives .

6-Chloro-7-cyano-3-[2-hydroxybenzylidene]-1-methylhydrazino-1,1-dioxo-1,4,2-benzodithiazine

  • Heteroatoms : Features a benzodithiazine core with two sulfur atoms and a sulfonyl group.
  • Functional Groups: Chloro, cyano, and hydrazino substituents.
  • Properties :
    • IR peaks at 2235 cm⁻¹ (C≡N) and 1160 cm⁻¹ (SO₂) highlight distinct reactivity compared to ester/ketone-dominated benzoxazines.
    • Higher thermal stability (mp 314–315°C dec.) due to sulfonyl groups and aromatic stacking .

Tabulated Comparison of Key Features

Compound Name Core Structure Position 6 Substituent Key Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Properties
Methyl (2Z)-2-(6-methyl-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate 1,4-Benzoxazine Methyl Ester, Ketone C₁₂H₁₁NO₄ ~237.22 (estimated) Z-configuration enhances steric effects
Methyl (2Z)-(6-chloro-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate 1,4-Benzoxazine Chloro Ester, Ketone C₁₁H₈ClNO₄ 253.64 Increased electrophilicity due to Cl
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine 1,4-Benzoxathiine Methoxy Thiophene, Ether C₁₅H₁₂O₂S 256.32 Sulfur enhances thermal stability
6-Chloro-7-cyano-3-[2-hydroxybenzylidene]-1-methylhydrazino-1,1-dioxo-1,4,2-benzodithiazine 1,4,2-Benzodithiazine Chloro, Cyano Sulfonyl, Nitrile, Hydrazine C₁₇H₁₂ClN₃O₃S₂ 413.93 High thermal stability, IR-detectable functional groups

Structural and Functional Implications

  • Electronic Effects: Methyl groups act as electron donors, while chloro and cyano substituents withdraw electrons, altering reactivity in nucleophilic/electrophilic reactions.
  • Applications: Chloro and cyano analogs may exhibit enhanced antimicrobial activity due to electronegative substituents . Sulfur-containing derivatives (e.g., benzoxathiines) could serve as corrosion inhibitors or optoelectronic materials .

Q & A

Q. What are the optimal synthetic routes for methyl (2Z)-2-(6-methyl-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with condensation of substituted benzoxazinone derivatives with methyl esters. For example, triethylamine is often used to facilitate nucleophilic addition-elimination reactions under anhydrous conditions. Solvent choice (e.g., methanol, acetonitrile) and temperature control (40–60°C) are critical for achieving high yields (>70%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity. Reaction progress is monitored by TLC and confirmed via 1H NMR^1 \text{H NMR} (e.g., disappearance of starting material peaks at δ 6.8–7.2 ppm) .

Q. How can the molecular geometry and stereochemistry of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining molecular geometry. The compound is crystallized from a solvent mixture (e.g., DCM/hexane), and data collected using a Bruker D8 VENTURE diffractometer. SHELX programs (e.g., SHELXT for solution, SHELXL for refinement) are employed to resolve the structure, with anisotropic displacement parameters confirming the (2Z)-configuration. Key metrics include bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the benzoxazine and acetate moieties .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • NMR : 1H NMR^1 \text{H NMR} identifies aromatic protons (δ 6.5–7.5 ppm) and ester methyl groups (δ 3.7–3.9 ppm). 13C NMR^{13} \text{C NMR} confirms carbonyl carbons (δ 165–175 ppm).
  • IR : Stretching frequencies for C=O (1720–1740 cm1^{-1}) and C=N (1620–1640 cm1^{-1}) validate functional groups.
  • MS : High-resolution ESI-MS provides the molecular ion peak ([M+H]+^+) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods predict tautomeric equilibria and electronic properties of this compound?

Q. What experimental strategies resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., unexpected 1H NMR^1 \text{H NMR} splitting vs. symmetric X-ray structure) may arise from dynamic effects in solution. Variable-temperature NMR (VT-NMR) identifies conformational exchange. Solid-state NMR or Hirshfeld surface analysis (CrystalExplorer) compares packing effects. For example, π-stacking interactions in the crystal may suppress tautomerism observed in solution .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., -NO2_2) at the benzoxazine 6-position increases electrophilicity, enhancing antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL).
  • Steric effects : Bulkier esters (e.g., isopropyl vs. methyl) reduce solubility but improve membrane permeability (logP increased by 1.5 units).
  • Biological assays : Enzyme inhibition (e.g., COX-2 IC50_{50}) and cytotoxicity (MTT assay on HeLa cells) are benchmarked against parent compounds .

Q. What methodologies are used to study the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip; measure binding kinetics (kon_\text{on}/koff_\text{off}) with a dissociation constant (KD_D) of ~10 µM.
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH = -15 kJ/mol) upon ligand binding.
  • Molecular Docking (AutoDock Vina) : Predict binding poses in enzyme active sites (e.g., RMSD <2.0 Å) .

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